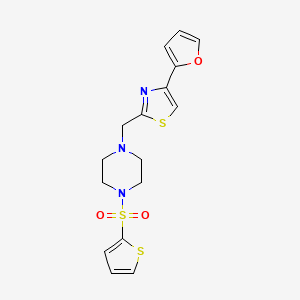

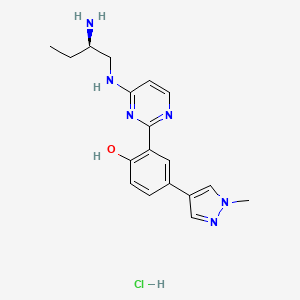

![molecular formula C20H16N4O2S B2532797 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 2097929-50-3](/img/structure/B2532797.png)

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes. The structure of this compound suggests that it may have interesting interactions with biological targets, given its pyridinyl and pyrazinyl moieties attached to a naphthalene sulfonamide core.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For example, in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives, 3-pyridylamines are reacted with sulfonyl chlorides to yield the desired products . Although the specific synthesis of "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, involving the appropriate pyridylamine and naphthalene-1-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex and is crucial for their biological activity. For instance, the nickel(II) synergist complex with naphthalene sulfonic acid analogs shows a trans-form distorted octahedral coordination structure . This highlights the importance of the three-dimensional arrangement of atoms within such compounds. The specific molecular structure of "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" would likely exhibit a planar aromatic system due to the presence of pyridine and pyrazine rings, which could influence its binding to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the acylation of amino-naphthalenesulfonic acid with benzoyl chloride followed by conversion to naphthoxazole intermediates demonstrates the reactivity of the sulfonamide group in facilitating the formation of heterocyclic compounds . The "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" could similarly undergo reactions at its sulfonamide nitrogen or at other reactive sites on the pyridine or pyrazine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in the difluorophenoxy group of certain sulfonamides can affect their lipophilicity and, consequently, their pharmacokinetic properties . The naphthalene sulfonamide core of "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" would contribute to its hydrophobic character, while the pyridine and pyrazine rings could introduce potential sites for hydrogen bonding and molecular interactions.

科学的研究の応用

Multidentate Ligand Synthesis

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide is a component in the synthesis of multidentate ligands, used in coordination chemistry. These ligands feature bidentate arms potentially forming tetradentate, pentadentate, or hexadentate complexes due to their structural versatility (Bell, McCleverty, & Ward, 2003).

PET Imaging Applications

This compound is involved in synthesizing carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging, particularly for imaging human CCR8 (Wang et al., 2008).

Structural and Electronic Analysis

The compound is also utilized in the detailed structural and electronic analysis using techniques like Density Functional Theory (DFT). Such studies help in understanding the stability, atomic charges, and molecular interactions (Sarojini et al., 2012).

Antibacterial Agent Synthesis

It is a precursor in synthesizing new heterocyclic compounds containing a sulfonamido moiety, which show potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Magnetic Anisotropy Studies

This compound contributes to studying magnetic anisotropy in cobalt(ii) complexes, providing insights into coordination geometry and magnetic properties (Wu et al., 2019).

Synthesis of Dyes

It is used in the preparation of naphthoxazole intermediates for synthesizing azo-naphthalenesulfonamide dyes, which have various applications including in the textile industry (Katritzky et al., 1993).

Enhancement of Nanoparticle Properties

The compound is involved in enhancing the properties of nano cobalt oxide through ligand exchange reactions on nanoparticles (Mohammed, 2017).

CDK2 Inhibitors for Anti-Proliferative Activity

It is a precursor in the synthesis of pyridine, pyrazoloyridine, and furopyridine derivatives, acting as CDK2 inhibitors. These compounds exhibit significant anti-proliferative activity against various human cancer cell lines (Abdel-Rahman et al., 2021).

Receptor Antagonist Synthesis

This compound is also used in synthesizing receptor antagonists, particularly in the field of medicinal chemistry, for targeting specific biological receptors (Bradbury et al., 1997).

Anticonvulsant Agent Synthesis

Its derivatives have been explored for their potential as anticonvulsant agents, demonstrating significant activity in various pharmacological tests (Bhandari, Tripathi, & Saraf, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-27(26,19-7-3-5-15-4-1-2-6-17(15)19)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFYNKXBSZZPIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

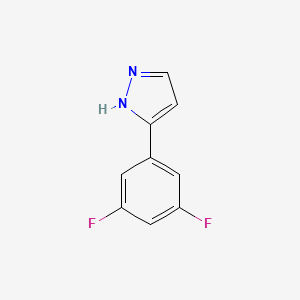

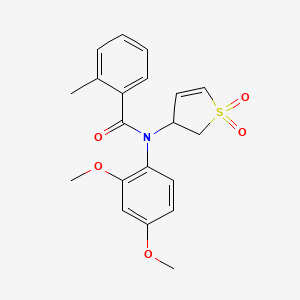

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

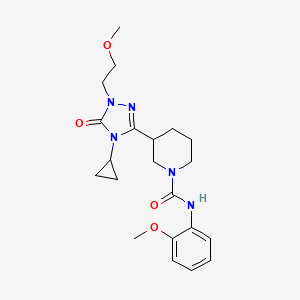

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

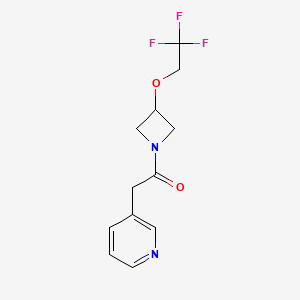

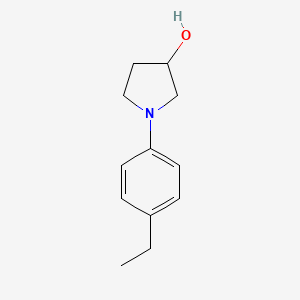

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)